2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol 2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol
Brand Name: Vulcanchem
CAS No.: 183861-00-9
VCID: VC7954276
InChI: InChI=1S/C16H19NO/c1-12(2)13-7-9-15(10-8-13)17-11-14-5-3-4-6-16(14)18/h3-10,12,17-18H,11H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol

2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol

CAS No.: 183861-00-9

Cat. No.: VC7954276

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol - 183861-00-9

Specification

CAS No. 183861-00-9
Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
IUPAC Name 2-[(4-propan-2-ylanilino)methyl]phenol
Standard InChI InChI=1S/C16H19NO/c1-12(2)13-7-9-15(10-8-13)17-11-14-5-3-4-6-16(14)18/h3-10,12,17-18H,11H2,1-2H3
Standard InChI Key SQWIAVFACXNAKF-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O
Canonical SMILES CC(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure consists of two aromatic rings interconnected by a –CH₂–NH– moiety. The phenol ring (2-hydroxyphenyl) is substituted at the ortho position by the aminomethyl group, while the aniline ring (4-isopropylphenyl) bears an isopropyl group at the para position. This arrangement creates a planar yet sterically hindered system, as evidenced by the SMILES string CC(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O .

Spectroscopic and Computational Data

InChI Key: SQWIAVFACXNAKF-UHFFFAOYSA-N confirms the unique stereoelectronic configuration. Predictive collision cross-section (CCS) values for common adducts, calculated using ion mobility spectrometry, include:

Adductm/zPredicted CCS (Ų)
[M+H]⁺242.15395157.8
[M+Na]⁺264.13589171.5
[M-H]⁻240.13939163.0

These values suggest moderate molecular rigidity, likely due to intramolecular hydrogen bonding between the phenolic –OH and the adjacent amine .

Synthetic Methodologies

Reductive Amination Pathways

The titanium(IV) isopropoxide-mediated reductive amination protocol offers a plausible route for synthesizing this compound . By reacting 4-isopropylacetophenone with 2-aminomethylphenol under inert conditions, the ketone undergoes imine formation followed by titanium-catalyzed reduction to yield the secondary amine. This method has demonstrated efficiencies exceeding 90% for analogous structures :

RC(=O)R’+H2NCH2ArTi(OiPr)4RCH2N(H)CH2Ar+H2O\text{RC(=O)R'} + \text{H}_2\text{NCH}_2\text{Ar} \xrightarrow{\text{Ti(OiPr)}_4} \text{RCH}_2\text{N(H)CH}_2\text{Ar} + \text{H}_2\text{O}

Key advantages include mild reaction conditions (room temperature, 24–48 h) and compatibility with sterically hindered substrates .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (calculated via XLogP3) is estimated at 3.1±0.5, indicating moderate lipophilicity. Aqueous solubility is predicted to be <1 mg/mL due to the hydrophobic isopropyl and aromatic groups.

Tautomeric Behavior

The phenolic –OH and secondary amine may engage in keto-enol tautomerism, though NMR studies on analogous compounds suggest the enol form predominates in polar aprotic solvents .

Research Gaps and Future Directions

Unresolved Challenges

  • Synthetic Optimization: Existing methods require validation for this specific substrate.

  • Toxicological Profiling: No in vitro or in vivo safety data are available.

  • Crystallographic Data: Single-crystal X-ray diffraction studies are needed to confirm stereochemistry.

Recommended Studies

  • Structure-Activity Relationships: Synthesis of analogs with varied substituents (e.g., halogens, methoxy groups).

  • Catalysis Screening: Evaluate palladium-, nickel-, or enzyme-catalyzed couplings for improved regioselectivity.

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